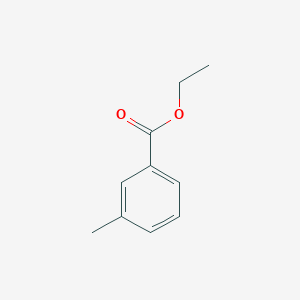

Ethyl 3-methylbenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJNYOVBJSOQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152641 | |

| Record name | Ethyl m-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-33-2 | |

| Record name | Ethyl 3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl m-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl m-toluate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3AK4M7DH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 3 Methylbenzoate

Established Synthesis Routes and Mechanistic Investigations

The synthesis of ethyl 3-methylbenzoate (B1238549) is predominantly achieved through two main pathways: the classical Fischer esterification of 3-methylbenzoic acid and ethanol (B145695), and more contemporary palladium-catalyzed methods.

Acid-Catalyzed Esterification of 3-Methylbenzoic Acid with Ethanol

The most traditional and widely used method for preparing ethyl 3-methylbenzoate is the Fischer-Speier esterification. This reaction involves the direct condensation of 3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). smolecule.com The equilibrium of the reaction is typically shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. smolecule.commasterorganicchemistry.com

The mechanism of acid-catalyzed esterification proceeds through a series of protonation and deprotonation steps. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances its electrophilicity. masterorganicchemistry.comrsc.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comrsc.org

Kinetic studies have shown that the reaction is typically pseudo-first-order. The rate-determining step is often considered to be the protonation of the carboxylic acid. mdpi.com Density Functional Theory (DFT) calculations suggest that the protonation of the hydroxyl-oxygen of the carboxylic acid leads to a highly reactive acylium ion, which then reacts with two alcohol molecules in a spontaneous trimolecular reaction to form the ester. rsc.org

Table 1: Comparison of Kinetic Data for Esterification Reactions

| Reaction | Catalyst | Activation Energy (Ea) | Rate Constant (k) | Reference |

| Esterification of 3-methylbenzoic acid with ethanol | γ-Al₂O₃ | 63.2 kJ/mol | 0.045 min⁻¹ at 100°C | |

| Alkali catalyzed esterification of benzoic acid with ethanol | - | 68.8 kJ/mol | 185.3 L²/(g·s·mol) | nih.gov |

| Oleic acid esterification with methanol (B129727) | γ-Al₂O₃ | 83.9 kJ/mol (one-step model), 9.3 kJ/mol (three-step model) | - | nih.gov |

The yield and rate of the esterification reaction are significantly influenced by several parameters. Optimization of these factors is crucial for maximizing the efficiency of the synthesis.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. For the synthesis of ethyl 2,4,5-trifluoro-3-methylbenzoate via Fischer esterification, a temperature range of 70–80°C under reflux is typical. smolecule.com Microwave-assisted synthesis can further reduce reaction times by enabling rapid and uniform heating to temperatures around 100°C. smolecule.com

Catalyst Loading: The concentration of the acid catalyst plays a vital role. For the synthesis of this compound, a 5 mol% loading of H₂SO₄ or a 3 mol% loading of p-TsOH has been shown to be effective.

Solvent Effects: While the reaction can be performed without a solvent, using an excess of ethanol serves both as a reactant and a solvent, driving the equilibrium towards the product. smolecule.com In some cases, solvents like toluene (B28343) are used, especially in azeotropic distillation to remove water. sciencemadness.org

Table 2: Optimization of Parameters for Esterification Reactions

| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |

| Ethyl 2,4,5-trifluoro-3-methylbenzoate Synthesis | ||||

| Temperature | 70-80°C (conventional) | 100°C (microwave) | Yield improvement of 15-25% | smolecule.com |

| Ethanol | 3-5 equivalents | - | Drives equilibrium | smolecule.com |

| This compound Synthesis (Acid Catalyst Screening) | ||||

| H₂SO₄ | 5 mol% | - | 78% yield in 6h | |

| p-TsOH | 3 mol% | - | 82% yield in 5h | |

| Amberlyst-15 | 10 wt% | - | 75% yield in 8h |

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors. google.combldpharm.com Continuous-flow reactors offer advantages in terms of consistent mixing and temperature control, which can be crucial for maintaining product quality and yield on a larger scale. For purification, reduced-pressure distillation is often employed to avoid thermal decomposition of the product at high temperatures. smolecule.com

Palladium-Catalyzed Alkoxycarbonylation Approaches

A more modern and versatile method for synthesizing aromatic esters like this compound is the palladium-catalyzed alkoxycarbonylation of aryl halides. google.comresearchgate.net This reaction involves the coupling of an aryl halide (e.g., 3-bromotoluene (B146084) or 3-iodotoluene) with carbon monoxide and an alcohol in the presence of a palladium catalyst. google.comrsc.org This method is valued for its use of inexpensive carbon monoxide and the diversity of esters that can be produced. google.com

The efficiency of the palladium-catalyzed alkoxycarbonylation is highly dependent on the choice of the palladium catalyst and the associated ligands. acs.org Various palladium sources, such as Pd(OAc)₂, and ligands, including phosphines like PPh₃ and bidentate ligands like Xantphos, have been explored. rsc.orgacs.org The ligand plays a crucial role in stabilizing the palladium center and influencing the catalytic activity and selectivity of the reaction. For instance, the use of a Pd-BOX complex supported on a Merrifield's resin has been investigated for the methoxycarbonylation of iodobenzene. google.com The reaction conditions, including temperature and CO pressure, are also critical parameters that need to be optimized for achieving high yields. google.com

Table 3: Catalyst Systems in Palladium-Catalyzed Alkoxycarbonylation

| Aryl Halide | Catalyst/Ligand | Conditions | Product | Yield | Reference |

| Iodobenzene | Pd-BOX complex on Merrifield's resin | 110°C, CO pressure | Methyl benzoate (B1203000) | 90% | google.com |

| Aryl Halides | Pd(OAc)₂ / Xantphos | Formic acid as CO source, mild conditions | Aryl benzoates | Good to excellent | rsc.org |

| Chlorobenzene | Pd(OAc)₂ / iPr₂P(CH₂)₃PiPr₂ | 150°C, 70 psi CO | n-Butyl benzoate | 89% | acs.org |

Substrate Scope and Limitations in Carbonylation Reactions

Palladium-catalyzed alkoxycarbonylation is a contemporary method for synthesizing this compound. This reaction typically involves the coupling of an aryl halide, such as 3-methylbromobenzene, with carbon monoxide and an alcohol like ethanol, in the presence of a palladium catalyst.

The choice of substrate significantly influences the reaction's efficiency. Aryl iodides generally exhibit higher reactivity compared to aryl bromides due to the lower activation energy required for the oxidative addition step. For instance, the activation energy for aryl iodides is approximately 45 kJ/mol, whereas for aryl bromides, it is around 68 kJ/mol. The presence of electron-donating groups on the aryl halide, such as the methyl group in 3-methylbromobenzene, can accelerate the carbon monoxide insertion step by increasing the electron density at the palladium center. However, this method has limitations. For example, alkyl iodide substrates have been found to be unreactive in most palladium-based carbonylative Sonogashira couplings. researchgate.net

A variety of functional groups are well-tolerated in this reaction, including halo, morpholine, and cyano groups. researchgate.net The general applicability of palladium-catalyzed carbonylation extends to a wide range of aryl and alkenyl halides with various nucleophiles like alcohols, amines, and water. researchgate.net

Mechanistic Insights into Palladium-Mediated Processes

The catalytic cycle of palladium-mediated carbonylation for the synthesis of this compound involves several key steps. The process typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. researchgate.netunibo.it This is followed by the insertion of a carbon monoxide molecule into the palladium-carbon bond. The final step is a nucleophilic attack by the alcohol (ethanol) on the acyl-palladium complex, which leads to the formation of the ester product and regenerates the Pd(0) catalyst. researchgate.net

The choice of ligands is critical for the catalyst's activity and stability. Ligands such as bipyridines can enhance the turnover frequency by stabilizing the palladium center during the coordination of carbon monoxide. The reaction mechanism can be influenced by the specific reaction conditions and the nature of the reactants. For instance, in some cases, the reaction may proceed through a Pd(II) to Pd(0) cycle, particularly in oxidative carbonylation reactions that require an additional oxidant to regenerate the Pd(II) catalyst. researchgate.net

Detailed mechanistic studies, including kinetic analyses and spectroscopic investigations, have provided a deeper understanding of these processes. nih.govnih.govuib.no For example, it has been observed that the rate of the reaction can be dependent on the basicity of any amine present, which can deprotonate the alcohol to form a more nucleophilic alkoxide. researchgate.net

Transesterification Using Modified Catalysts

Transesterification is another important route for the synthesis of esters like this compound. This method involves the reaction of an existing ester, such as mthis compound, with an alcohol, in this case, ethanol, to exchange the alkoxy group. The use of modified heterogeneous catalysts has gained attention due to their potential for improved efficiency, selectivity, and reusability.

Heterogeneous catalysts, such as modified gamma-alumina (γ-Al₂O₃), have been developed to enhance transesterification reactions. The modification of γ-Al₂O₃ can be achieved by impregnating it with substances like glucose followed by calcination. This process can significantly increase the surface area of the catalyst, for example, from 180 m²/g for unmodified γ-Al₂O₃ to 320 m²/g for a glucose-modified version. The increased surface area and modified surface properties contribute to higher catalytic activity and selectivity.

Other materials like natural phosphates and various metal oxides have also been explored as heterogeneous catalysts for transesterification. researchgate.netnih.gov For instance, praseodymium oxide (PrO₂) nanoparticles have shown excellent yields in the transesterification of methyl benzoate with various alcohols. nih.gov The characterization of these catalysts typically involves techniques to determine their surface area, pore size, and active site distribution, which are crucial for understanding their catalytic performance. researchgate.net

Table 1: Comparison of Catalyst Performance in Transesterification

| Catalyst Type | Surface Area (m²/g) | Conversion (%) | Selectivity (%) |

| Unmodified γ-Al₂O₃ | 180 | 58 | 82 |

| Glucose-modified γ-Al₂O₃ | 320 | 76 | 94 |

| Citric acid-modified γ-Al₂O₃ | 290 | 71 | 89 |

Data sourced from a study on modified γ-Al₂O₃ catalysts.

The efficiency of transesterification is influenced by several factors, including the type of catalyst, reaction temperature, and the molar ratio of alcohol to ester. researchgate.net For instance, using a glucose-modified γ-Al₂O₃ catalyst, a conversion of 76% and a selectivity of 94% have been reported for the transesterification of mthis compound to this compound. The reaction kinetics for this particular system were observed to be pseudo-first-order, with a rate constant of 0.045 min⁻¹ at 100°C and an activation energy of 63.2 kJ/mol.

The nature of the alcohol also plays a significant role, with alcohols having less steric hindrance generally showing higher reactivity. rsc.org In some cases, the reaction can be reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol. rsc.org The catalyst can often be regenerated and reused without a significant loss of activity, which is a key advantage of using heterogeneous catalysts. researchgate.net

Other Synthetic Strategies (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for reactions like esterification.

Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of this compound. For example, a microwave-assisted esterification at 100°C and 300 W can achieve a 91% yield in just 45 minutes, compared to 6 hours required for conventional heating to achieve a similar or lower yield. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to a significant increase in the reaction rate. researchgate.netajrconline.org

Studies have shown that microwave-assisted enzymatic transesterification can also lead to a substantial increase in initial reaction rates, by as much as 6.5-fold. acs.org The optimization of microwave-assisted synthesis involves carefully controlling parameters such as temperature, reaction time, and the ratio of reactants to maximize yield and purity. uwlax.edu

Table 2: Comparison of Synthesis Methods for this compound

| Parameter | Alkoxy Carbonylation | Transesterification | Acid Esterification (Conventional) | Microwave-Assisted Esterification |

| Yield (%) | 89 | 76 | 88 | 91 |

| Reaction Time | 2.5 h | 3 h | 6 h | 45 min |

| Energy Input (kW/kg) | 8.2 | 5.1 | 12.4 | Lower (qualitative) |

| Catalyst Cost ($/kg) | 420 | 35 | 2 | Varies |

Data compiled from various synthetic studies.

This comparative data highlights the potential of microwave-assisted synthesis to provide a more efficient and environmentally friendly route to this compound.

Derivatization and Functionalization of this compound

Reduction Reactions to 3-Methylbenzyl Alcohol

Hydride Reduction Reagents and Stereoselectivity

The ester functionality of this compound can be reduced to a primary alcohol, yielding 3-methylbenzyl alcohol. This transformation is typically accomplished using powerful hydride-donating reagents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and, to a lesser extent, sodium borohydride (B1222165) (NaBH₄).

Lithium aluminum hydride is a potent reducing agent capable of readily reducing esters to primary alcohols. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately forming the primary alcohol after an acidic workup.

Sodium borohydride is a milder reducing agent and is generally less reactive towards esters compared to aldehydes and ketones. However, under specific conditions, such as elevated temperatures or in the presence of certain additives, it can also be used for ester reduction.

Stereoselectivity: The reduction of this compound to 3-methylbenzyl alcohol does not involve the formation of any new stereocenters. The starting material is achiral, and the product alcohol is also achiral. Therefore, stereoselectivity is not a consideration in this specific reaction.

Zinc-Catalyzed Hydroboration of this compound

Recent research has demonstrated the use of zinc-based catalysts for the hydroboration of esters, including this compound. acs.orgrsc.org This method presents an alternative to traditional hydride reagents. In these studies, a bench-stable zinc metal complex, often stabilized by a Schiff base ligand, serves as an active catalyst for the hydroboration of esters using pinacolborane (HBpin) under mild conditions. acs.org

The reaction involves the conversion of the ester to the corresponding alkoxyborane products. acs.org For instance, the hydroboration of this compound with HBpin in the presence of a zinc catalyst results in the formation of the desired boronic ester products. acs.orgrsc.org One study noted that the reaction of this compound under these conditions proceeded with the ester group reacting in preference to an alkene, highlighting a degree of chemoselectivity. acs.org

A family of zinc bis(κ2-borohydride) complexes containing borane-functionalized heteroscorpionate ligands have also been synthesized and tested for this transformation. rsc.orgrsc.orgresearchgate.net The catalytic activity was found to be influenced by the presence of borane (B79455) functionality on the ligand, with functionalized complexes showing increased conversion rates compared to their unfunctionalized counterparts. rsc.orgrsc.org

| Catalyst System | Borane Source | Conditions | Conversion (%) | Reference |

|---|---|---|---|---|

| Zinc bis(κ2-borohydride) complex 3 (1 mol%) | HBPin | 60 °C, 16 h | 52 | rsc.orgrsc.org |

| Zinc bis(κ2-borohydride) complex 1 (unfunctionalized) | HBPin | 60 °C, 16 h | 7 | rsc.orgrsc.org |

| Zinc metal catalyst 3 (5 mol%) | HBPin (2.0 mmol) | 90 °C, 12 h | Good Yield (qualitative) | acs.org |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The reactivity and orientation of incoming electrophiles are governed by the electronic properties of the two substituents already present on the ring: the ethyl carboxylate group (-COOEt) and the methyl group (-CH₃).

Nitration and Sulfonation Reactions

Nitration: The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). ma.edu The ethyl ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The directing effects of these substituents combine to influence the position of nitration. The synthesis of ethyl 3-methyl-2-nitrobenzoate via the nitration of this compound has been reported. The nitration of the closely related methyl benzoate yields primarily the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.comorgsyn.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid. While mentioned as a possible reaction for this compound, specific studies on its sulfonation are not detailed in the provided search results. Based on general principles of electrophilic aromatic substitution, the positions of substitution would be determined by the combined directing effects of the methyl and ethyl ester groups.

Halogenation (e.g., Bromination) and Regioselectivity

Bromination: The halogenation of this compound, such as with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), results in the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The regioselectivity of this reaction is a critical aspect, dictated by the interplay of the electronic and steric effects of the existing substituents. The synthesis of derivatives like ethyl 2-bromo-3-methylbenzoate can be achieved through the bromination of 3-methylbenzoic acid followed by esterification.

The outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing influence of its two substituents.

Ethyl Ester Group (-COOEt): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's π-electrons into the carbonyl group. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). minia.edu.eg

Methyl Group (-CH₃): This alkyl group is electron-donating through an inductive effect. It activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself. minia.edu.eg

The combined effect is complex. The activating methyl group directs towards positions 2, 4, and 6, while the deactivating ester group directs towards position 5. The most activated positions are ortho and para to the methyl group. Therefore, substitution is most likely to occur at positions 2, 4, or 6, with the precise distribution depending on the specific reaction conditions and the steric hindrance posed by the substituents.

Computational chemistry provides valuable tools for predicting the reactive sites of aromatic compounds in electrophilic substitution reactions. acs.org Methods such as calculating the Molecular Electrostatic Potential (MESP) can identify regions of the molecule that are most electron-rich and therefore most susceptible to electrophilic attack. acs.orgnih.gov

Studies have used theoretical approaches to characterize chemical reactivity. acs.org For a series of ethyl benzoate derivatives, MESP values and other parameters have been calculated to correlate structure with reactivity. acs.orgnih.gov These computational models can help rationalize the regioselectivity observed in reactions like halogenation by identifying the positions with the highest negative electrostatic potential, which correspond to the most likely sites for electrophilic attack. nih.gov

| Compound | ΔV(1.5) [au] | Reference |

|---|---|---|

| Ethyl benzoate | -0.6357 | nih.gov |

| This compound | -0.6384 | nih.gov |

| Ethyl 4-methylbenzoate | -0.6402 | nih.gov |

| Ethyl 3-fluorobenzoate | -0.6310 | nih.gov |

Note: ΔV(1.5) represents the shifts of MESP values relative to benzene, calculated at the B3LYP/6-311++G(3df,2pd) level of theory. nih.gov More negative values indicate greater electron density.

Experimental Validation of Regioselectivity

The synthesis of substituted aromatic compounds like this compound often involves electrophilic aromatic substitution, where the regioselectivity—the direction of substitution on the aromatic ring—is a critical factor. The directing effects of the substituents already present on the ring determine the position of the incoming electrophile. In the case of precursors to this compound, such as 3-methylbenzoic acid, the existing methyl and carboxylic acid groups dictate the outcome of substitution reactions like halogenation.

The methyl group (-CH₃) is an activating group and an ortho, para-director, meaning it activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to it. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. In 3-methylbenzoic acid, the positions ortho to the methyl group are C2 and C6, and the para position is C4. The positions meta to the carboxylic acid group are C2 and C6. Therefore, the directing effects of both groups reinforce substitution at the C2 and C6 positions. However, the position para to the activating methyl group (C4) is also strongly favored.

Experimental validation of this regioselectivity can be observed in reactions such as the bromination of 3-methylbenzoic acid, a precursor to this compound. When 3-methylbenzoic acid is brominated using bromine and a Lewis acid catalyst like iron(III) bromide (FeBr₃), the major product formed is 4-bromo-3-methylbenzoic acid. This outcome demonstrates that the activating effect of the methyl group, particularly its direction to the para position (C4), overrides the directing effect to the C2 and C6 positions, which are sterically hindered.

Computational modeling using Density Functional Theory (DFT) can predict reactive sites by analyzing electron density maps. However, experimental validation through controlled reactions is definitive. By using specific molar ratios of reagents, such as 1.1 equivalents of bromine, the selective substitution at the C4 position can be optimized, yielding the desired product in high efficiency (78-82%). Subsequent esterification of 4-bromo-3-methylbenzoic acid with ethanol yields Ethyl 4-bromo-3-methylbenzoate.

| Substituent | Position on Ring | Electronic Effect | Directing Effect | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| Methyl (-CH₃) | C3 | Activating (Electron-Donating) | Ortho, Para | C2, C4, C6 |

| Carboxylic Acid (-COOH) | C1 | Deactivating (Electron-Withdrawing) | Meta | C2, C6 |

| Combined Effect | - | - | - | C4 (major), C2, C6 (minor) |

Nucleophilic Acyl Substitution at the Ester Carbonyl

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions at the carbonyl carbon. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the ethoxy (-OCH₂CH₃) leaving group. pressbooks.pubpearson.com

Common nucleophilic acyl substitution reactions for this compound include:

Hydrolysis : This reaction involves the cleavage of the ester bond by water. It can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. The final products are 3-methylbenzoic acid and ethanol. libretexts.org

Base-Promoted Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The loss of the ethoxide leaving group yields 3-methylbenzoic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. libretexts.orgquora.com Acidification in a separate step is required to obtain the neutral carboxylic acid.

Transesterification : This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a large excess of methanol would lead to the formation of Mthis compound and ethanol. libretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction to completion. libretexts.org

Reduction : Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound yields (3-methylphenyl)methanol and ethanol. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate, which is then further reduced to the primary alcohol. libretexts.org

| Reaction | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 3-methylbenzoic acid, Ethanol |

| Base-Promoted Hydrolysis (Saponification) | 1. NaOH, H₂O 2. H₃O⁺ | 3-methylbenzoic acid, Ethanol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ catalyst | Mthis compound, Ethanol |

| Reduction | 1. LiAlH₄ 2. H₂O | (3-methylphenyl)methanol, Ethanol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a detailed map of atomic connectivity can be constructed for Ethyl 3-methylbenzoate (B1238549).

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 3-methylbenzoate provides precise information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a deuterated solvent like Chloroform-d (CDCl₃), shows distinct signals for the aromatic and aliphatic protons. rsc.org

The aromatic protons on the benzene (B151609) ring appear as a complex multiplet pattern in the downfield region, typically between δ 7.28 and 7.88 ppm. rsc.org The substitution pattern on the ring leads to distinct signals for each aromatic proton. The ethyl group protons are observed in the upfield region. The quartet corresponding to the methylene (B1212753) (-CH₂-) protons is typically found around δ 4.38 ppm, and its splitting into a quartet is due to coupling with the adjacent methyl protons. rsc.org These methyl (-CH₃) protons of the ethyl group appear as a triplet around δ 1.38 ppm. rsc.org The methyl group attached to the benzene ring shows a sharp singlet at approximately δ 2.41 ppm. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₂-H, C₄-H, C₅-H, C₆-H) | 7.28 - 7.88 | Multiplet (m) | N/A |

| Methylene (-OCH₂CH₃) | 4.38 | Quartet (q) | 7.3 |

| Aromatic Methyl (Ar-CH₃) | 2.41 | Singlet (s) | N/A |

| Ethyl Methyl (-OCH₂CH₃) | 1.38 | Triplet (t) | 7.1 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of nearby atoms. libretexts.org

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield in the spectrum, typically around 166 ppm. askfilo.com The aromatic carbons resonate in the range of approximately 128 to 138 ppm. chemicalbook.com The carbon atom to which the methyl group is attached (C-3) is found around 138 ppm, while the carbon attached to the ester group (C-1) is near 130 ppm. chemicalbook.com The methylene carbon (-OCH₂-) of the ethyl group appears around 61 ppm, influenced by the adjacent electronegative oxygen atom. askfilo.com The methyl carbon of the ethyl group is observed at about 14 ppm, and the methyl carbon on the aromatic ring is typically found near 21 ppm. chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166.5 |

| Aromatic (C-3) | ~138.1 |

| Aromatic (C-5) | ~133.7 |

| Aromatic (C-1) | ~130.1 |

| Aromatic (C-6) | ~129.9 |

| Aromatic (C-4) | ~128.3 |

| Aromatic (C-2) | ~126.7 |

| Methylene (-OCH₂CH₃) | ~60.9 |

| Aromatic Methyl (Ar-CH₃) | ~21.2 |

| Ethyl Methyl (-OCH₂CH₃) | ~14.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While 1D NMR provides foundational data, 2D NMR techniques are employed to unequivocally confirm the molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene quartet (δ ~4.38 ppm) and the ethyl methyl triplet (δ ~1.38 ppm), confirming the ethyl group's connectivity. It would also reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For instance, the proton signal at δ ~2.41 ppm would show a cross-peak to the carbon signal at δ ~21.2 ppm, confirming the Ar-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include cross-peaks from the methylene protons (δ ~4.38 ppm) to the carbonyl carbon (δ ~166.5 ppm) and from the aromatic protons to the carbonyl carbon, confirming the ester linkage and its position on the ring.

Together, these 2D NMR experiments provide definitive evidence for the structure of this compound. rsc.orguq.edu.au

Quantitative NMR for Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For this compound, purity can be assessed by dissolving a precisely weighed amount of the sample with a known amount of a high-purity, stable internal standard (a certified reference material). sigmaaldrich.com By comparing the integrals of specific, well-resolved signals of this compound (e.g., the sharp singlet of the aromatic methyl group or the triplet of the ethyl methyl group) with a signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high accuracy and precision. nih.gov This approach is valuable for quality control in synthesis and manufacturing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Identification of Key Functional Groups (e.g., Ester Carbonyl Stretch)

The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester. The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration. For α,β-unsaturated or aromatic esters, this absorption band typically appears in the range of 1730–1715 cm⁻¹. orgchemboulder.comlibretexts.org Another key feature is the presence of two or more strong bands for the C-O stretching vibrations in the region of 1300–1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com These bands arise from the C-C-O and O-C-C stretching modes of the ester group.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1730 - 1715 orgchemboulder.comlibretexts.org | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O Stretches | 1300 - 1000 orgchemboulder.comspectroscopyonline.com | Strong |

Vibrational Modes and Structural Conformation Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides significant insights into the functional groups and conformational aspects of this compound. The interpretation of the vibrational spectra is often aided by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and modes of the molecule. scholarsresearchlibrary.com

Key vibrational modes for this compound include:

Carbonyl (C=O) Stretching: A strong absorption band is typically observed in the region of 1720–1740 cm⁻¹, which is characteristic of the ester carbonyl group.

Aromatic C-H Stretching: These vibrations appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl and ethyl groups give rise to stretching vibrations in the 2850-3000 cm⁻¹ range.

C-O Stretching: The ester C-O bonds exhibit stretching vibrations that can help in distinguishing it from other carbonyl-containing compounds.

Aromatic C=C Stretching: These are typically observed in the 1450-1600 cm⁻¹ region of the spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. For this compound (C₁₀H₁₂O₂), the exact mass can be calculated with high accuracy, allowing for its unambiguous identification. The monoisotopic mass of this compound has been determined to be 164.083729621 Da. nih.gov This level of precision is instrumental in distinguishing it from other compounds that may have the same nominal mass.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | nih.govnist.gov |

| Molecular Weight | 164.20 g/mol | nih.govechemi.com |

| Exact Mass | 164.083729621 Da | nih.gov |

| Monoisotopic Mass | 164.083729621 Da | nih.gov |

Fragmentation Patterns and Structural Information

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For aromatic esters like this compound, characteristic fragmentation pathways include:

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecular ion is expected at an m/z of 164. youtube.com The presence of a stable aromatic ring often results in a relatively abundant molecular ion peak. youtube.comlibretexts.org

Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the bond next to the carbonyl group, leading to the loss of the ethoxy radical (mass of 45 Da). This results in a prominent peak at m/z 105, corresponding to the 3-methylbenzoyl cation. pharmacy180.com This is often the base peak in the spectrum. youtube.com

Loss of Ethylene (B1197577) (C₂H₄): A rearrangement reaction can lead to the loss of a neutral ethylene molecule (mass of 28 Da), resulting in a peak at m/z 136, which corresponds to the 3-methylbenzoic acid radical cation. pharmacy180.com

Formation of the Phenyl Cation: Further fragmentation of the benzoyl cation (m/z 105) can occur through the loss of a neutral carbon monoxide molecule (CO, mass of 28 Da), leading to a peak at m/z 77, which represents the phenyl cation. However, due to the instability of the phenyl cation, this peak may be of lower intensity. pharmacy180.com

The analysis of these fragmentation patterns provides valuable information for confirming the structure of this compound.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a widely used method for separating and analyzing volatile compounds. The purity of this compound can be effectively determined using GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). perkinelmer.com A pure sample of this compound will exhibit a single major peak in the chromatogram at a specific retention time under defined chromatographic conditions. The presence of impurities would be indicated by additional peaks. The AOAC International 944.07 method is a standard for GC-MS analysis. perkinelmer.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful technique for the analysis of this compound. It is particularly useful for non-volatile or thermally sensitive impurities that may not be suitable for GC analysis. Reversed-phase HPLC, using a C18 column, is a common approach. nih.govmdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid, such as formic or acetic acid, to improve peak shape. nih.govmdpi.com The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the aromatic ring absorbs, such as 205 nm or 228 nm. nih.govmdpi.com

Computational Chemistry and Theoretical Studies of Ethyl 3 Methylbenzoate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's electronic landscape, which is crucial for predicting its stability and reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For Ethyl 3-methylbenzoate (B1238549), DFT studies focus on how the arrangement of electrons influences its chemical characteristics. These calculations are fundamental to understanding the molecule's inherent reactivity and selectivity in chemical reactions.

DFT calculations are instrumental in identifying the most probable sites for chemical attack. The reactivity of Ethyl 3-methylbenzoate is primarily centered around the ester functional group and the aromatic ring.

Electrophilic Attack : The aromatic ring, activated by the meta-positioned methyl group, is susceptible to electrophilic substitution reactions such as nitration and halogenation. DFT calculations can determine the relative reactivity of the different positions on the benzene (B151609) ring.

Nucleophilic Attack : The carbonyl carbon of the ester group is electron-deficient (electrophilic) due to the high electronegativity of the adjacent oxygen atoms. This makes it the primary site for nucleophilic attack, initiating reactions like hydrolysis and trans-esterification. libretexts.org

The methyl group at the meta position has a modest electron-donating effect, which influences the electron density distribution on the aromatic ring and can affect the rate and orientation of electrophilic aromatic substitution.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and shape of these orbitals are critical in determining reaction pathways.

HOMO : The HOMO is typically associated with the molecule acting as a nucleophile or electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring.

LUMO : The LUMO is associated with the molecule acting as an electrophile or electron acceptor. The LUMO is generally centered on the carbonyl group, specifically the antibonding π* orbital of the C=O bond.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. FMO analysis is crucial for understanding interactions in pericyclic reactions and with other reagents. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Properties This table presents illustrative data based on typical values for similar aromatic esters, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Molecular Orbital | Typical Energy Value (eV) | Description and Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | ~ -8.5 to -9.5 | Located on the aromatic ring; acts as the electron-donating site in reactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | ~ -0.5 to -1.5 | Located on the carbonyl (C=O) group; acts as the electron-accepting site in reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 to 9.0 | Indicates high kinetic stability and relatively low reactivity, characteristic of aromatic esters. |

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the easy identification of electron-rich and electron-poor regions. uni-muenchen.dechemrxiv.org

Negative Potential (Red/Yellow) : These regions are electron-rich and are prone to attack by electrophiles. For this compound, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov

Positive Potential (Blue) : These regions are electron-poor and are susceptible to attack by nucleophiles. The area around the carbonyl carbon and the hydrogen atoms of the ethyl group typically show positive electrostatic potential.

MESP maps provide a clear, qualitative guide to predicting how the molecule will interact with other polar molecules, ions, and biological receptors. uni-muenchen.dechemrxiv.org

Transition State Theory provides a framework for understanding the rates of chemical reactions. Computational modeling can be used to locate the transition state—the highest energy point along the reaction coordinate—for a specific reaction of this compound, such as its base-catalyzed hydrolysis. libretexts.org

The mechanism for ester hydrolysis involves a nucleophilic acyl substitution:

Nucleophilic Attack : A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation : A high-energy, unstable tetrahedral intermediate is formed. This is often the transition state or is very close in energy.

Leaving Group Departure : The carbonyl bond reforms, and the ethoxide ion (⁻OCH₂CH₃) is expelled as a leaving group.

Proton Transfer : The ethoxide, a strong base, deprotonates the newly formed carboxylic acid. libretexts.org

By calculating the energy of the reactants, transition state, and products, computational models can determine the activation energy (Ea) of the reaction. youtube.com This value is critical for predicting the reaction rate. The Hammond postulate can be applied, which states that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. youtube.com

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure of a single molecule or a small number of interacting molecules, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can model the behavior of this compound in a condensed phase, such as in a solution or as a pure liquid.

For a system containing this compound, an MD simulation would involve:

Defining a Force Field : A set of parameters that describes the potential energy of the system, including bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic).

Initialization : Assigning initial positions and velocities to all atoms in the simulation box.

Integration : Solving Newton's equations of motion for each atom over a series of small time steps.

MD simulations can be used to calculate macroscopic properties like density and viscosity, and to study phenomena such as solvation and diffusion at a molecular level. For instance, simulations could model how this compound interacts with water molecules during hydrolysis or how it orients itself at an interface. While specific MD studies on this compound are not prominent in the literature, the methodology has been applied to structurally related molecules like ionic liquids containing ethyl and methyl groups, demonstrating its utility in studying the behavior of droplets and clusters under external fields. nih.gov

Solvent Interactions and Solvation Effects

The interaction of this compound with solvents is a critical aspect that governs its reactivity and behavior in different chemical environments. As an ester, it possesses a polar carbonyl group (C=O) and a nonpolar aromatic ring and ethyl chain. This amphiphilic nature dictates how it interacts with solvents of varying polarities.

In polar protic solvents, such as water and ethanol (B145695), the primary interaction is expected to be hydrogen bonding between the solvent's hydroxyl group and the lone pairs of electrons on the carbonyl oxygen of the ester. This interaction can influence reaction kinetics, as seen in studies of similar esters like ethyl benzoate (B1203000), where the solvent composition affects hydrolysis rates. For instance, the rate of base-catalyzed hydrolysis of ethyl benzoate has been shown to be dependent on the composition of methanol-water solvent systems. chemicaljournals.com While specific computational studies on the solvation of this compound are not extensively documented, it is anticipated that the presence of the methyl group in the meta position would subtly influence the electronic distribution and steric hindrance around the aromatic ring, thereby modulating its interaction with solvent molecules compared to unsubstituted ethyl benzoate.

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the interactions would be dominated by dipole-dipole forces between the solvent and the ester's carbonyl group. In nonpolar solvents such as hexane, weaker van der Waals forces would be the predominant mode of interaction with the aromatic ring and the alkyl chain.

Table 1: Expected Predominant Solvent Interactions with this compound

| Solvent Type | Example Solvent | Predominant Interaction |

| Polar Protic | Ethanol, Water | Hydrogen bonding with the carbonyl oxygen |

| Polar Aprotic | Dimethyl Sulfoxide | Dipole-dipole interactions with the carbonyl group |

| Nonpolar | Hexane | Van der Waals forces with the aromatic ring and alkyl chain |

Conformational Analysis and Flexibility

The structure of this compound allows for a degree of conformational flexibility, primarily arising from the rotation around the single bonds of the ethyl group and the ester linkage. The two main rotatable bonds are the C-O bond of the ethoxy group and the bond between the carbonyl carbon and the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity. While this compound has been noted for certain biological activities, such as insecticidal properties, specific QSAR studies focusing on this compound are not widely reported in scientific literature.

Correlation of Electronic and Steric Parameters with Biological Activities

In the absence of specific QSAR models for this compound, we can hypothesize the types of parameters that would be relevant for such a study. The biological activity of a molecule is often dependent on its electronic and steric properties.

Electronic Parameters:

Partial Atomic Charges: The charge distribution, particularly on the carbonyl oxygen and the aromatic ring, would be crucial for interactions with biological targets.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and ability to participate in charge transfer interactions.

Steric Parameters:

Molecular Volume and Surface Area: These parameters describe the size and shape of the molecule, which are important for fitting into the active site of a biological target.

Principal Moments of Inertia: These can provide a more detailed description of the molecule's shape and mass distribution.

QSAR studies on other classes of compounds have successfully used such parameters to build predictive models for their biological activities. nih.govnih.gov For this compound, these parameters could potentially be correlated with its observed insecticidal effects to understand the structural requirements for this activity.

Prediction of Novel Analogues with Desired Properties

A primary goal of QSAR is to guide the design of new, more potent analogues. Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual compounds before they are synthesized.

For this compound, a hypothetical QSAR study could lead to the design of novel analogues with enhanced insecticidal activity. For example, if the model indicated that a more electron-withdrawing substituent on the aromatic ring would increase activity, analogues with substituents like nitro or cyano groups could be proposed. Conversely, if steric bulk in a particular region was found to be favorable, larger alkyl groups could be substituted at various positions.

While the prediction of novel analogues of this compound with desired properties remains a prospective endeavor, the principles of QSAR provide a clear framework for how such an investigation could be conducted. Future research in this area would be valuable for exploring the full potential of this and related compounds in various applications.

Environmental and Ecological Research

Occurrence in Natural Systems

The natural occurrence of a chemical compound is fundamental to understanding its ecological role. Research into Ethyl 3-methylbenzoate (B1238549) has focused on its presence in various biological matrices and the potential pathways for its creation by living organisms.

Identification in Biological Matrices (e.g., Plant Volatiles, Microbial Metabolites)

Scientific investigation into the composition of plant volatiles and microbial metabolites has not identified Ethyl 3-methylbenzoate as a naturally occurring compound. While many esters are responsible for the natural fragrances of flowers and fruits, this compound is notably absent from these biological matrices.

In contrast, other similar benzoate (B1203000) esters are well-documented as natural products. Methyl benzoate is a common floral volatile component found in over 80 plant species, contributing to their scent. mdpi.comresearchgate.net Similarly, Ethyl benzoate is present in the floral scents of plants from more than twenty different families and is a dominant volatile in some lily cultivars. frontiersin.org The absence of this compound in these extensive surveys of natural volatiles suggests it is not a significant component of the natural environment.

| Compound Name | Natural Occurrence Reported | Examples of Natural Sources |

|---|---|---|

| This compound | No | Not found in nature. thegoodscentscompany.com |

| Methyl Benzoate | Yes | Floral scent of numerous plants (e.g., petunias, snapdragons), freshwater fern Salvinia molesta. mdpi.comwikipedia.org |

| Ethyl Benzoate | Yes | Floral scents of various plants, including some lily cultivars. frontiersin.org |

Role in Environmental Processes

Understanding how a synthetic compound behaves in the environment is crucial for assessing its potential impact. Research in this area focuses on the degradation of this compound through biological and physical processes.

Biodegradation Pathways in Soil and Water Environments

While direct studies on the biodegradation of this compound are limited, the metabolic fate of structurally similar compounds provides strong indications of its likely degradation pathway. The general class of benzoates is considered to be readily biodegradable. epa.gov

Research has shown that microorganisms are capable of degrading related molecules. For example, the bacterium Pseudomonas putida can break down N,N-diethyl-m-toluamide (DEET), a compound that shares the m-toluic acid core, by first hydrolyzing it to 3-methylbenzoate (m-toluate) and diethylamine. nih.govresearchgate.net This 3-methylbenzoate intermediate is then further metabolized via 3-methylcatechol (B131232) and subsequent meta-cleavage of the aromatic ring. nih.govresearchgate.net This suggests that soil and water microorganisms possessing these metabolic capabilities could also degrade this compound. The initial step would likely be the hydrolysis of the ester bond by an esterase enzyme, yielding ethanol (B145695) and 3-methylbenzoate, which would then enter a similar degradation pathway to that observed for DEET.

| Step | Reactant | Enzyme Type (Hypothesized) | Products | Supporting Evidence |

|---|---|---|---|---|

| 1. Hydrolysis | This compound | Esterase | Ethanol + 3-Methylbenzoate (m-toluate) | Common initial step for ester degradation. |

| 2. Dioxygenation | 3-Methylbenzoate | Toluate 1,2-dioxygenase | 1,2-dihydroxy-3-methyl-cyclohexa-3,5-diene-carboxylate | Known pathway for toluate degradation. researchgate.net |

| 3. Dehydrogenation | 1,2-dihydroxy-3-methyl-cyclohexa-3,5-diene-carboxylate | Dehydrogenase | 3-Methylcatechol | Metabolite in DEET degradation. nih.gov |

| 4. Ring Cleavage | 3-Methylcatechol | Catechol 2,3-dioxygenase | 2-hydroxy-6-oxohepta-2,4-dienoate | Meta-cleavage pathway for catechols. researchgate.net |

Photodegradation Studies and Environmental Fate

The structurally related insect repellent DEET is also subject to rapid photo-oxidation in the atmosphere via hydroxyl radical-mediated degradation. nih.gov It is predicted that this compound, if released into the atmosphere, would follow a similar fate. Its moderate volatility suggests that it could enter the atmosphere, where it would be susceptible to degradation by photochemically produced hydroxyl radicals, limiting its persistence in the air. In soil and water, its mobility would be moderate, and it is not expected to be persistent due to biodegradation. nih.gov

Potential as Environmentally Friendly Biopesticide

There is growing interest in developing biopesticides that are effective against pests while having a lower environmental impact than traditional synthetic pesticides. While this compound itself has not been extensively studied as a biopesticide, the insecticidal and repellent properties of closely related compounds suggest a potential for its use in this area.

Methyl benzoate has been identified as a promising, environmentally safe insecticide with multiple modes of action, including as a contact toxicant, fumigant, and repellent against a variety of agricultural and urban pests. mdpi.comresearchgate.net Furthermore, N,N-diethyl-m-toluamide (DEET), which is synthesized from m-toluic acid (3-methylbenzoic acid), is one of the most widely used insect repellents globally. nih.gov The shared chemical backbone between DEET and this compound suggests that the latter could possess currently unexplored insect repellent or insecticidal properties. However, without direct research and testing, this remains speculative. Further investigation is required to determine if this compound has any efficacy as a biopesticide and to assess its safety profile for non-target organisms.

| Compound | Type of Activity | Target Organisms (Examples) | Reference |

|---|---|---|---|

| Methyl Benzoate | Insecticide, Fumigant, Repellent, Attractant | Spotted wing drosophila, Marmorated stink bug, Fire ants | mdpi.comresearchgate.net |

| N,N-diethyl-m-toluamide (DEET) | Insect Repellent | Mosquitoes, Ticks, Fleas | nih.gov |

| This compound | Unknown/Not Studied | N/A | N/A |

Comparative Studies with Conventional Pesticides

Studies on benzoate esters, particularly Methyl Benzoate (MB), which is structurally similar to this compound, have demonstrated notable insecticidal activity, in some cases exceeding that of conventional pesticides. Biopesticides derived from natural sources are gaining attention as more environmentally benign alternatives to synthetic chemicals that can lead to pesticide resistance and harm non-target species researchgate.netmdpi.comnih.gov.

Research has shown that Methyl Benzoate and some of its analogs can be more toxic to certain insect pests than commercial pesticides. For instance, in laboratory bioassays, the toxicity of Methyl Benzoate against the nymphs of the brown marmorated stink bug (Halyomorpha halys) was comparable to that of acetamiprid (B1664982) and pyriproxyfen (B1678527) mdpi.com. One analog, in particular, demonstrated significantly higher toxicity against gypsy moth larvae (Lymantria dispar) than both acetamiprid and pyriproxyfen nih.gov. The ovicidal effect of Methyl Benzoate on the eggs of several insect species was also found to be greater than a mixture of bifenthrin (B131952) and ζ-cypermethrin mdpi.com.

These findings highlight the potential of certain benzoate esters as effective pest control agents, possibly with a reduced environmental footprint compared to some synthetic options nih.gov.

| Compound / Product | Active Ingredient | LC50 Value | Relative Toxicity Compared to Acetamiprid | Relative Toxicity Compared to Pyriproxyfen |

|---|---|---|---|---|

| Methyl Benzoate Analog (VB) | Vinyl benzoate | 0.065 | 3.4 times more toxic | 1.3 times more toxic |

| Commercial Pesticide 1 | Acetamiprid | 0.221 | - | - |

| Commercial Pesticide 2 | Pyriproxyfen | 0.086 | - | - |

Impact on Non-Target Organisms and Ecosystems

A significant advantage of botanical pesticides, such as those based on benzoate esters, is that they are generally less harmful to non-target species than most conventional synthetic pesticides researchgate.netmdpi.com. However, their introduction into the environment is not without potential consequences, and research is ongoing to fully understand these impacts.

Aquatic Ecosystems While not highly soluble in water, benzoates can enter aquatic systems and may accumulate in sediment evergreensinochem.com. Long-term exposure to even low levels of these compounds can potentially affect the growth and reproduction of aquatic organisms like fish and invertebrates, which could disrupt the food chain evergreensinochem.com. Specific ecotoxicity data for Ethyl Benzoate, a closely related compound, shows its potential to harm aquatic life.

| Organism | Species | Test Type | Endpoint | Concentration (mg/L) | Exposure Time |

|---|---|---|---|---|---|

| Fathead Minnow | Pimephales promelas | Flow-through | LC50 | 6.7 | 96 h |

| Water Flea | Daphnia magna | Static | EC50 | 27.1 | 48 h |

Source: sigmaaldrich.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for the separation, identification, and quantification of ethyl 3-methylbenzoate (B1238549), particularly in complex mixtures. Gas and liquid chromatography are the most prominently used methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the trace analysis of volatile and semi-volatile compounds like ethyl 3-methylbenzoate. aidic.it Its high sensitivity and selectivity make it ideal for detecting minute quantities of the compound in complex matrices such as environmental samples and food products. researchgate.netnih.gov In GC, the compound is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint, allowing for highly confident identification. For this compound, the molecular ion peak can be confirmed at m/z 164.2.

Typical parameters for the GC-MS analysis of this compound are summarized in the table below.

| Parameter | Condition |

|---|---|

| Column | HP-5MS (cross-linked 5% methyl phenyl silicone) or equivalent |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 70°C, ramped to 230°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. Coupled with a Ultraviolet-Visible (UV/Vis) detector, HPLC is a robust method for the quantitative analysis of this compound, especially in cosmetic and pharmaceutical preparations. nih.gov The presence of the aromatic ring in this compound allows for strong UV absorbance, enabling sensitive detection. A common approach involves using a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.com

For even higher sensitivity and selectivity, particularly in complex biological or environmental samples, HPLC can be coupled with a mass spectrometer (HPLC-MS). This combination provides detailed structural information and allows for quantification at very low levels, although for compounds with strong chromophores like this compound, HPLC-UV is often sufficient and more cost-effective. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~230 nm (based on UV spectrum of aromatic esters) |

| Injection Volume | 10-20 µL |

Spectroscopic Methods for Identification and Purity Check

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chemicalbook.com When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting FTIR spectrum displays these absorptions as peaks. Key characteristic peaks for this compound include a strong absorption from the ester carbonyl (C=O) stretch and absorptions corresponding to aromatic C-H and C-C bonds.

| Wavenumber (cm-1) | Vibrational Mode | Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Medium |

| ~2980 | Aliphatic C-H Stretch | Medium |

| ~1720 | Ester C=O Stretch | Strong |

| ~1600, ~1480 | Aromatic C=C Stretch | Medium |

| ~1270, ~1100 | C-O Stretch | Strong |

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. ias.ac.in It involves scattering of monochromatic light from a laser source. The inelastically scattered light provides information about the vibrational modes of the molecule. For this compound, Raman spectroscopy can be particularly useful for identifying the vibrations of the benzene (B151609) ring and the ester group.

| Raman Shift (cm-1) | Vibrational Assignment |

|---|---|

| ~3066 | Aromatic C-H Stretch |

| ~1719 | C=O Stretch |

| ~1603 | Ring Vibration |

| ~1002 | Ring Breathing Mode |

Advanced Analytical Techniques

For highly complex samples or when very low detection limits are required, advanced analytical techniques may be employed. One such technique is comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS). This method provides significantly enhanced separation capacity compared to conventional GC-MS, allowing for the resolution of co-eluting compounds in intricate matrices. mdpi.com While not routinely used for a single compound analysis, GCxGC-MS is invaluable in research settings for detailed profiling of volatile and semi-volatile organic compounds, which could include this compound, in samples like essential oils or environmental contaminants.

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Helium |

NMR for Structural Characterization in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's atomic framework, allowing for its identification even when mixed with other substances.

In ¹H NMR spectroscopy, the distinct chemical environments of the hydrogen atoms result in a characteristic pattern of signals. The ethyl group produces a triplet signal for its terminal methyl (–CH₃) protons and a quartet for the adjacent methylene (B1212753) (–OCH₂–) protons, a result of spin-spin coupling. The methyl group attached to the aromatic ring appears as a singlet, as it has no adjacent protons to couple with. The protons on the aromatic ring itself produce a more complex set of signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. chemicalbook.com The spectrum will show distinct signals for the carbonyl carbon of the ester group, the two carbons of the ethyl group, the methyl carbon on the ring, and the six carbons of the benzene ring. chemicalbook.comsigmaaldrich.com The chemical shifts of these carbon signals are indicative of their electronic environment.

Detailed Research Findings:

Analysis of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent reveals specific chemical shifts (δ) reported in parts per million (ppm). The ethyl group's protons typically appear with the methyl protons around 1.3 ppm (triplet) and the methylene protons around 4.3 ppm (quartet). The aromatic methyl group's signal is generally found near 2.3 ppm. The aromatic protons resonate in the region of 7.2 to 7.9 ppm, with their exact shifts and multiplicities depending on their position on the ring. This detailed spectral fingerprint allows for clear differentiation from its isomers, such as ethyl 2-methylbenzoate (B1238997) and ethyl 4-methylbenzoate, which would present different splitting patterns and chemical shifts in the aromatic region.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| Ethyl -CH₃ | ¹H | ~1.3 | Triplet |

| Aromatic -CH₃ | ¹H | ~2.3 | Singlet |

| Ethyl -OCH₂- | ¹H | ~4.3 | Quartet |

| Aromatic H | ¹H | ~7.2 - 7.9 | Multiplet |

| Ethyl -CH₃ | ¹³C | ~14 | Not Applicable |

| Aromatic -CH₃ | ¹³C | ~21 | Not Applicable |

| Ethyl -OCH₂- | ¹³C | ~61 | Not Applicable |

| Aromatic C | ¹³C | ~128 - 138 | Not Applicable |

X-Ray Crystallography for Solid-State Structure (for derivatives)

To perform X-ray crystallography, a suitable single crystal of a solid derivative is required. The process involves derivatizing this compound into a compound that is solid at room temperature. A common strategy is the introduction of functional groups that can increase intermolecular forces, such as hydrogen bonding or strong dipole-dipole interactions, which favor crystallization. For example, nitration of the aromatic ring can lead to solid products.

Detailed Research Findings:

A relevant example is the derivative ethyl 3,5-dinitrobenzoate, which is a solid with a melting point of 94-95 °C. By synthesizing this dinitro-derivative, it becomes possible to grow single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. It would also show how the molecules pack in the crystal, elucidating the nature of intermolecular forces, such as interactions between the nitro groups and adjacent molecules. This information is crucial for understanding how structural modifications affect the physical properties of the substance and for designing new materials with specific solid-state characteristics. The analysis of such derivatives provides indirect but powerful insight into the conformational possibilities of the parent this compound molecule.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl m-toluate |

| Ethyl 2-methylbenzoate |

| Ethyl 4-methylbenzoate |

| Ethyl 3,5-dinitrobenzoate |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Synthesis

The synthesis of ethyl 3-methylbenzoate (B1238549), traditionally achieved through Fischer esterification using liquid acids like sulfuric acid, is undergoing a transformation. quora.com Research is now focused on developing heterogeneous solid acid catalysts to create more sustainable and efficient manufacturing processes. These new catalysts offer advantages such as reusability, reduced environmental impact, and improved reaction yields.